molecular formula C10H10F2O3 B2872371 Ethyl 2-(3,5-difluorophenoxy)acetate CAS No. 1343442-11-4

Ethyl 2-(3,5-difluorophenoxy)acetate

Cat. No.: B2872371
CAS No.: 1343442-11-4
M. Wt: 216.184
InChI Key: HWDQNYPTCSTHBX-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-difluorophenoxy)acetate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-difluorophenoxy)acetate typically involves the reaction of 3,5-difluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3,5-difluorophenol+ethyl bromoacetateK2CO3,solventethyl 2-(3,5-difluorophenoxy)acetate\text{3,5-difluorophenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 3,5-difluorophenol+ethyl bromoacetateK2​CO3​,solvent​ethyl 2-(3,5-difluorophenoxy)acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-difluorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-(3,5-difluorophenoxy)acetic acid.

    Oxidation: 3,5-difluoroquinone derivatives.

    Reduction: 2-(3,5-difluorophenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(3,5-difluorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-difluorophenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Ethyl 2-(3,5-difluorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

    Ethyl 2-(2,4-dichlorophenoxy)acetate: Known for its use as a herbicide.

    Ethyl 2-(4-chlorophenoxy)acetate: Studied for its potential pharmaceutical applications.

The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly alter its chemical and biological properties, such as increased metabolic stability and enhanced biological activity.

Properties

IUPAC Name

ethyl 2-(3,5-difluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQNYPTCSTHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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